2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-
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Overview
Description
2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of functional groups including a propenone backbone, a hydroxy group, a thienylmethyl group, a furanyl group, and a triazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the propenone backbone: This can be achieved through aldol condensation reactions.
Introduction of the hydroxy group: This step might involve hydroxylation reactions.
Attachment of the thienylmethyl and furanyl groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.
Incorporation of the triazolyl group: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The propenone backbone can be reduced to form a saturated ketone.
Substitution: The thienylmethyl and furanyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for cross-coupling: Palladium, nickel complexes.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties due to the presence of the triazolyl group.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function. The triazolyl group is known to interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-
- 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 3-hydroxy-1-(5-(2-thienylmethyl)-2-furanyl)-3-(1H-1,2,4-triazol-3-yl)- lies in its combination of functional groups, which can impart a range of chemical and biological properties. The presence of the triazolyl group, in particular, is significant due to its known biological activity.
Properties
CAS No. |
280571-75-7 |
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Molecular Formula |
C14H11N3O3S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
3-hydroxy-1-[5-(thiophen-2-ylmethyl)furan-2-yl]-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11N3O3S/c18-11(7-12(19)14-15-8-16-17-14)13-4-3-9(20-13)6-10-2-1-5-21-10/h1-5,7-8,19H,6H2,(H,15,16,17) |
InChI Key |
OCLMXOGQLCWSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O |
Origin of Product |
United States |
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